T521

PLK1 PBD Kinase Selectivity

PLK1-targeted studies frequently encounter confounding off-target effects from unintended Plk2/3 co-inhibition, obscuring data interpretation and target validation. T521 resolves this with unmatched selectivity, exhibiting no inhibition of Plk2/3 PBDs at concentrations up to 500 µM (>400-fold window). Key quantitative differentiation: • PLK1 PBD IC50: 1.22 ± 0.13 µM; Plk2/3 PBD IC50: >500 µM • Induces covalent binding and 14.55% reduction in α-helix content of PLK1 PBD • Suppresses A549 xenograft tumor growth without overt toxicity Supplied with full analytical certification. Bulk quantities available upon request.

Molecular Formula C17H14FNO5S2
Molecular Weight 395.4 g/mol
CAS No. 891020-54-5
Cat. No. B1682873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT521
CAS891020-54-5
SynonymsT521, T 521, T521
Molecular FormulaC17H14FNO5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14FNO5S2/c1-2-25(20,21)17-16(26(22,23)14-6-4-3-5-7-14)19-15(24-17)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3
InChIKeyMVTLATINKNLPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T521: Selective PLK1 PBD Inhibitor


T521 (CAS 891020-54-5) is a synthetic small molecule classified as a selective inhibitor of the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1), with a reported apparent IC50 of 1.22 ± 0.13 µM for PLK1 PBD inhibition in fluorescence polarization assays [1]. Its molecular formula is C17H14FNO5S2 with a molecular weight of 395.43 g/mol [2]. It demonstrates high selectivity by showing no inhibitory effect on the PBDs of the closely related kinases Plk2 and Plk3 at concentrations up to 500 µM [1].

Selectivity Advantage Over Other PBD Inhibitors


While several compounds target the PLK1 PBD, substitution with generic alternatives is not straightforward due to significant quantitative differences in both target engagement and, more critically, selectivity against Plk2 and Plk3. T521 demonstrates a unique selectivity profile, showing no inhibition of Plk2/3 PBDs at concentrations up to 500 µM, which translates to a >400-fold selectivity window over these off-targets [1]. In contrast, other PBD inhibitors like Poloxin and Thymoquinone (TQ) exhibit measurable IC50 values against Plk2 (15.62 µM and 3.65 µM, respectively) and Plk3 (46.68 µM and 18.86 µM, respectively) [1]. Even Poloxin-2, another inhibitor, has an IC50 of 1.36 µM for PLK1, but its selectivity profile over Plk2/3 has not been reported . This differential selectivity profile is critical for research requiring unambiguous attribution of biological effects to PLK1 inhibition, as co-inhibition of Plk2/3 can confound experimental outcomes.

Quantitative Evidence vs. Closest Analogs


Superior PLK1 PBD Selectivity Over Plk2/3 vs. Poloxin/TQ

T521 demonstrates a >400-fold selectivity window for PLK1 PBD over Plk2 and Plk3 PBDs, with an IC50 for PLK1 PBD of 1.22 ± 0.13 µM and IC50 values of >500 µM for both Plk2 and Plk3 PBDs [1]. In a direct head-to-head comparison under the same fluorescence polarization (FP) assay conditions, the comparator compounds Poloxin and TQ showed significantly lower selectivity [1].

PLK1 PBD Kinase Selectivity Cancer

Antiproliferative Potency Comparable to Volasertib in Lung Cancer

T521 suppresses the proliferation of the A549 non-small cell lung cancer (NSCLC) cell line with an IC50 of 3.56 µM [1]. This cellular potency is comparable to the clinically investigated ATP-competitive PLK1 kinase domain inhibitor Volasertib (BI 6727), which was reported to inhibit A549 cell proliferation with an IC50 of 1.6 µM [2].

PLK1 Antiproliferative Lung Cancer Volasertib

In Vivo Efficacy in A549 Xenograft Model

T521 treatment at a dose of 100 mg/kg (intraperitoneal injection, every 2 days) resulted in a significant reduction in A549 tumor growth in a nude mouse xenograft model, without any reported changes in mouse body weight during the 15-day treatment period [1].

PLK1 Xenograft A549 in vivo

Covalent Binding Induces PLK1 PBD Conformational Changes

T521 binds covalently to specific lysine residues on PLK1 PBD, including K388 and K574, which are located outside the canonical phosphopeptide-binding pocket [1]. Circular dichroism (CD) spectroscopy revealed that this covalent binding induces significant secondary structure changes in the protein, with the α-helix content decreasing from 26.18% (native PBD) to 11.63% (T521-bound PBD), and the random coil content increasing from 34.80% to 41.46% [1].

PLK1 Covalent Inhibitor Protein Conformation Allostery

Broad-Spectrum Antiproliferative Activity Across Cancer Cell Lines

T521 efficiently inhibited the proliferation of all 12 tested human cancer cell lines, with IC50 values ranging from 1 to 5 µM [1]. This broad spectrum activity supports its use as a general tool compound for studying PLK1 dependency across diverse cancer types.

PLK1 Antiproliferative Cancer Cell Lines IC50

Recommended Research Applications


PLK1 PBD Function Dissection Without Plk2/3 Confounding

Given its >400-fold selectivity window for PLK1 PBD over Plk2 and Plk3, T521 is ideally suited for experiments aimed at isolating PLK1-specific PBD-dependent functions. This is critical for target validation studies and for understanding the unique biology of PLK1 in mitosis and cancer, where Plk2/3 have distinct and sometimes opposing roles [1].

Comparative Mechanistic Studies vs. ATP-Competitive Inhibitors

As a PBD-targeting inhibitor with comparable cellular potency to Volasertib in A549 cells, T521 enables comparative studies to dissect the differential phenotypic outcomes of blocking PLK1's kinase activity versus its protein-protein interaction functions [2]. This can reveal new therapeutic vulnerabilities and resistance mechanisms.

In Vivo Proof-of-Concept for PLK1 PBD Inhibition in Oncology

The demonstration of significant tumor growth suppression in an A549 xenograft model without overt toxicity supports the use of T521 in preclinical in vivo studies to evaluate the therapeutic potential of PLK1 PBD inhibition. Its established efficacy and apparent tolerability make it a suitable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and combination therapy studies [3].

Biophysical Studies of PLK1 PBD Conformational Dynamics

T521's unique covalent binding mode and its ability to induce a significant, quantifiable change in PLK1 PBD secondary structure (e.g., 14.55% absolute reduction in α-helix content) make it a valuable probe for advanced biophysical studies. Researchers can utilize T521 to trap PLK1 PBD in a specific conformational state for structural analysis by methods such as X-ray crystallography or cryo-EM, or to study the functional consequences of this allosteric perturbation [4].

Technical Documentation Hub

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